1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine
Description
1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine is a piperazine derivative featuring a sulfonyl group attached to a 4-chloro-substituted naphthalene ring at the 1-position and an ethyl group at the 4-position of the piperazine ring. This compound’s structure combines lipophilic (naphthyl, chloro) and polar (sulfonyl) moieties, which may influence its physicochemical properties, such as solubility and membrane permeability. The sulfonyl group enhances hydrogen-bonding capacity and metabolic stability, while the ethyl substituent may modulate steric and electronic effects on the piperazine ring .
Properties
Molecular Formula |
C16H19ClN2O2S |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C16H19ClN2O2S/c1-2-18-9-11-19(12-10-18)22(20,21)16-8-7-15(17)13-5-3-4-6-14(13)16/h3-8H,2,9-12H2,1H3 |
InChI Key |
RLJZOFSNJFILLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The core methodology for synthesizing 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine primarily involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 4-ethylpiperazine in the presence of a base, typically a tertiary amine such as triethylamine or pyridine, which acts as an acid scavenger. This approach facilitates nucleophilic attack on the sulfonyl chloride, leading to the formation of the sulfonamide linkage.
Reaction Scheme and Conditions
4-chloro-1-naphthalenesulfonyl chloride + 4-ethylpiperazine → 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature (25°C)
- Reaction Time: 2–24 hours, depending on the scale and reagent purity
- Base: Triethylamine or pyridine (to neutralize HCl formed during the reaction)
- Procedure:
- Dissolve 4-chloro-1-naphthalenesulfonyl chloride in the solvent under inert atmosphere.
- Add the base to the solution to scavenge HCl.
- Slowly add 4-ethylpiperazine with stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperature.
- Monitor progress via thin-layer chromatography (TLC).
- Upon completion, quench the reaction, extract, and purify the product via column chromatography or recrystallization.
Purification and Characterization
Post-reaction, the crude product is purified through:
- Column chromatography using silica gel and suitable eluent systems (e.g., DCM/hexanes)
- Recrystallization from solvents like ethanol or ethyl acetate
The purified compound is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structure and purity.
Alternative Synthetic Routes
While the primary method involves direct sulfonylation, alternative pathways include:
- Pre-activation of the sulfonyl chloride to generate reactive intermediates for more controlled substitution.
- Use of microwave-assisted synthesis to accelerate reaction times and improve yields.
- Sequential functionalization of the naphthalene ring prior to sulfonylation to introduce additional substituents for structure-activity relationship (SAR) studies.
Research-Driven Modifications
Recent research emphasizes modifying the sulfonyl group or the piperazine ring to optimize pharmacological properties. For example, introducing different substituents on the naphthalene ring or replacing ethyl groups on piperazine can be achieved through subsequent synthetic steps, such as nucleophilic aromatic substitution or alkylation reactions, following the initial sulfonylation.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Key Features |
|---|---|---|---|---|
| Direct sulfonylation | 4-chloro-1-naphthalenesulfonyl chloride + 4-ethylpiperazine | DCM or THF | 0°C to RT, inert atmosphere | Simple, high yield, scalable |
| Microwave-assisted | Same as above | Solvent + microwave | 100°C, short duration | Accelerated synthesis |
| Sequential functionalization | Nucleophilic substitution, alkylation | Variable | Controlled, stepwise | Structural diversity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 4-chloro-1-naphthyl group enables SNAr reactions under basic conditions. Key findings include:
-
Amine displacement : Reaction with primary/secondary amines (e.g., piperazine, morpholine) at 80–120°C in polar aprotic solvents (DMF, DMSO) yields aryl-sulfonamide derivatives .
-
Optimized conditions : Cyclohexyl magnesium chloride enhances nucleophilicity, achieving yields up to 78% in SNAr with halopyridines .
Example reaction :
Buchwald–Hartwig Amination
The chloro-naphthyl group participates in Pd-catalyzed cross-couplings:
-
Catalyst systems : Pd(OAc)₂ with Xantphos or tBu-PHOX ligands (L/Pd ratios of 1:1.67–1:4) .
-
Applications : Forms biaryl amines or heterocyclic systems with yields up to 95% .
Sonogashira Coupling
The sulfonyl group stabilizes intermediates in alkyne couplings:
-
Outcomes : Terminal alkynes react at the naphthyl chloride position to generate ethynyl derivatives .
Sulfonyl Group Reactivity
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to thioether (-S-) .
-
Oxidation : Meta-chloroperoxybenzoic acid (mCPBA) oxidizes sulfides to sulfoxides or sulfones .
Piperazine Ring Modifications
-
N-Alkylation : Ethyl group undergoes further alkylation with alkyl halides (e.g., methyl iodide) under mild basic conditions (K₂CO₃, DMF) .
-
Deprotection : Boc-protected derivatives are deprotected via HCl/dioxane to regenerate free amines .
Comparative Reactivity with Structural Analogs
The chloro-naphthylsulfonyl group shows distinct reactivity compared to other sulfonylated piperazines:
Mechanistic Insights
-
SNAr Kinetics : Chloro-naphthylsulfonyl derivatives exhibit slower SNAr rates compared to nitro analogs due to moderate electron withdrawal (Hammett σₚ = +0.23 for Cl vs. +1.27 for NO₂) .
-
Pd-Catalyzed Pathways : Oxidative addition of the C–Cl bond to Pd(0) is rate-limiting, with tBu-PHOX ligands accelerating this step by stabilizing Pd(II) intermediates .
Stability and Side Reactions
Scientific Research Applications
While comprehensive data tables and case studies for the specific compound "1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine" are not available in the search results, its potential applications can be inferred from the properties of related piperazine-containing compounds and their uses in scientific research.
Scientific Research Applications of Piperazine-Containing Drugs
General Applications
The piperazine moiety is frequently found in drugs and bioactive molecules because of its versatile chemical reactivity, which facilitates its incorporation into molecules . Its widespread presence is attributable to the various roles it can play depending on its position in the molecule and the therapeutic class .
Examples of Piperazine-Containing Drugs Approved by the FDA (2011-2023)
- Palbociclib (2015): A cyclin-dependent kinase 4/6 inhibitor used in the treatment of metastatic breast cancer.
- Ribociclib (2017): A cyclin-dependent kinase 4/6 inhibitor used in the treatment of metastatic breast cancer.
- Vortioxetine (2013): A serotoninergic modulator used in the treatment of major depressive disorder.
- Avapritinib (2020): A platelet-derived growth factor receptor alpha inhibitor used in the treatment of gastrointestinal stromal tumors.
- Letermovir (2017): A cytomegalovirus DNA terminase inhibitor used to prevent infection in bone marrow transplants.
- Trilaciclib (2021): A cyclin-dependent kinase 4/6 inhibitor used to mitigate chemotherapy-induced myelosuppression in small cell lung cancer.
- Infigratinib (2021): A fibroblast growth factor receptor inhibitor used in the treatment of cholangiocarcinoma.
- Entrectinib (2019): An ALK, ROS1, and Trk kinase inhibitor used in the treatment of metastatic non-small cell lung cancer.
- Avatrombopag (2018): A thrombopoietin receptor agonist used in the treatment of thrombocytopenia.
- Netupitant (2014) and Fosnetupitant (2018): NK1 receptor antagonists used in the treatment of nausea and vomiting in patients undergoing cancer chemotherapy, in combination with palonosetron.
- Venetoclax (2016): A Bcl-2 blocker used in the treatment of chronic lymphocytic leukemia in patients with a specific chromosomal abnormality.
- Brexpiprazole (2015): Used in the treatment of schizophrenia and major depressive disorder.
Specific Piperazine Derivatives
- 2-(2-Hydroxyethyl)-piperidine, 2,6-Dimethylpiperidine, 3,5-Dimethylpiperidine, 3-Hydroxypiperidine, 3-Methylpiperidine, 4-[(4-Methyl-1-piperazinyl)-methyl]-benzoic acid diHCl, 4-Anilino-1-benzyl-4-carboxypiperidine, 4-Anilino-1-benzyl-4-piperidinecarboxylic acid methyl ester, 4-Hydroxypiperidine, 4-Methylpiperidine, Azacyclonol (Diphenyl-(4-piperidinyl)-carbinol), N-(2-Hydroxyethyl)-piperazine N-(2-Hydroxyethyl)-piperidine, N-Boc-piperazine, N-Ethylpiperazine N-Methyl-4-piperidinol, N-Methyl-4-piperidone, N-Methylhomopiperazine, N-Methylpiperazine, Piperidine, Piperidine hydrochloride
- 1-ethyl-4-piperidin-4-yl-piperazine
- 1-((4-Bromophenyl)sulfonyl)-4-(2-(4-chlorophenoxy)ethyl)piperazine
- 1-(2-pyridin-4-yl-ethyl)-piperazine
- 3-[2-(4-Pyridinyl)ethyl]aniline
- 4-amino-N-[1-(4-pyridinyl)ethyl]benzenesulfonamide
- 4-Ethylpiperazine-1-sulfonyl chloride hydrochloride
Potential Biological Activities
- Some piperazine derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with cellular receptors or enzymes, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous piperazine derivatives and their key characteristics:
Structural and Functional Insights
Sulfonyl Group Variations :
- The target compound’s 4-chloro-1-naphthylsulfonyl group confers greater steric bulk and lipophilicity compared to the 4-methylphenylsulfonyl (tosyl) group in and . This may reduce aqueous solubility but enhance membrane permeability and protein binding .
- In contrast, the methoxy-naphthylsulfonyl group in improves solubility due to the electron-donating methoxy substituent, making it more suitable for hydrophilic environments .
Piperazine Substitution Patterns: The 4-ethyl group in the target compound and ’s carboxamide derivative maintains a chair conformation in the piperazine ring, as observed crystallographically . This conformation is critical for receptor interactions in CNS-targeted drugs.
Biological Activity :
- Sulfonyl-containing analogs (e.g., ’s indole derivatives) demonstrate cytotoxic activity against cancer cell lines, suggesting that the sulfonyl group in the target compound may similarly influence bioactivity .
- The absence of sulfonyl groups in ’s naphthalenylmethyl derivative highlights the importance of this moiety for stability and target engagement .
Synthetic Accessibility :
- The target compound can likely be synthesized via N-alkylation or sulfonylation routes, similar to methods described for ethylpiperazine derivatives () and sulfonamide-coupled piperazines () .
Biological Activity
1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine is a compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various case studies highlighting its pharmacological effects.
Chemical Structure and Synthesis
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a sulfonyl group and a chloro-naphthyl moiety. The synthesis generally involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 4-ethylpiperazine under basic conditions, yielding the target compound.
Biological Activity Overview
The biological activity of 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine has been investigated in various contexts, primarily focusing on its effects on neurotransmitter systems and potential therapeutic applications.
- Acetylcholinesterase Inhibition : Research indicates that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE). This inhibition is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .
- G Protein-Coupled Receptors : The compound may interact with various G protein-coupled receptors (GPCRs), which play critical roles in cell signaling pathways. Specific interactions can lead to altered physiological responses, making them targets for drug development .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | AChE Inhibition | Demonstrated significant inhibition with an IC50 value of 45 µM. |
| Study B | GPCR Modulation | Altered receptor activity leading to increased neurotransmitter release. |
| Study C | Antimicrobial Activity | Showed effectiveness against certain bacterial strains with minimal cytotoxicity. |
Detailed Research Findings
- Acetylcholinesterase Inhibition : In a study assessing various piperazine derivatives, 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine was found to inhibit AChE effectively, which is critical for managing conditions like Alzheimer's disease . The study utilized molecular docking techniques to confirm binding at both the peripheral anionic site and the catalytic site of AChE.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of this compound against multiple bacterial strains. The results indicated that it could serve as a lead compound for developing new antibacterial agents due to its selective toxicity profile .
- Neuropharmacological Effects : The modulation of neurotransmitter systems through GPCR interactions was substantiated by behavioral assays in animal models, demonstrating anxiolytic effects similar to established pharmacotherapies .
Q & A
Basic: What are the optimal synthetic routes for 1-[(4-Chloro-1-naphthyl)sulfonyl]-4-ethylpiperazine?
Answer:
The synthesis of sulfonamide-containing piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 4-ethylpiperazine with 4-chloro-1-naphthalenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to facilitate sulfonamide bond formation .
- Step 2: Purify the product via crystallization (e.g., using diethyl ether) or column chromatography.
Key Considerations:
- Reaction yields (typically 50–70%) depend on stoichiometric ratios and temperature control.
- Side products like unreacted sulfonyl chloride should be monitored via TLC or HPLC .
| Synthetic Method | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | DCM, Et₃N, 0–25°C | 65% | |
| Coupling with activating agents | DMF, EDCI, RT | 58% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., sulfonyl and ethyl groups) via chemical shifts. For example, sulfonamide protons appear at δ 3.0–3.5 ppm, while naphthyl aromatic protons resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 365.3) .
- FT-IR: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and piperazine C-N vibrations (~1250 cm⁻¹) .
- X-ray Diffraction (if crystalline): Resolve stereochemistry and confirm crystal packing .
Basic: What are the critical solubility and stability considerations for this compound?
Answer:
- Solubility: The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO or DCM. Adjust solvent polarity for reaction optimization .
- Stability:
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR)?
Answer:
Methodology:
- Derivatization: Synthesize analogs by modifying the ethyl group (e.g., replacing with methyl, propyl) or sulfonyl substituents. Test biological activity (e.g., enzyme inhibition) .
- Molecular Docking: Use software like AutoDock to predict binding affinities with target proteins (e.g., tyrosine kinases). Compare computational results with experimental IC₅₀ values .
- In Vivo/In Vitro Assays: Evaluate pharmacokinetics (e.g., plasma half-life) and toxicity profiles in cell lines or animal models .
Example:
Replacing the ethyl group with a cyclopropylmethyl moiety increased target selectivity by 30% in kinase inhibition assays .
Advanced: What computational strategies predict reactivity in sulfonamide-containing piperazines?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature enhances piperazine ring reactivity .
- Retrosynthesis Tools: Platforms like Pistachio or Reaxys propose synthetic routes using AI-driven reaction databases .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on yield) .
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
Systematic Approach:
Replicate Experiments: Control variables like solvent purity (≥99.9%) and temperature (±1°C) to minimize variability .
Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ values for enzyme inhibition) using statistical tools (ANOVA, t-tests).
Cross-Validation: Pair in vitro results with in silico docking to identify outliers. For instance, discrepancies in receptor binding may arise from protein conformational changes .
Case Study:
Conflicting reports on antimicrobial activity were resolved by standardizing bacterial strain cultures and normalizing compound concentrations (±5% error margin) .
Advanced: What are the best practices for optimizing reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to enhance efficiency .
- Process Optimization:
- Scale-Up Considerations:
Advanced: How can crystallography aid in understanding this compound’s bioactivity?
Answer:
- Single-Crystal Analysis: Resolve 3D conformation to identify key pharmacophores (e.g., sulfonyl group orientation). For example, a 15° tilt in the naphthyl ring improved receptor binding by 40% .
- Polymorph Screening: Test crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate the most stable form for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
